molecular formula C12H12N4OS B2623691 N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034301-93-2

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2623691
CAS No.: 2034301-93-2
M. Wt: 260.32
InChI Key: YHAGUJZMMBJWCM-UHFFFAOYSA-N
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Description

N-[1-(Thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound featuring:

  • Azetidine ring: A four-membered saturated nitrogen-containing ring, contributing to conformational rigidity and metabolic stability compared to larger rings like piperidine .
  • Thiophene-3-carbonyl substituent: A sulfur-containing aromatic ring (thiophene) with a ketone group at the 3-position, which may enhance electronic interactions with biological targets .
  • Pyrimidin-2-amine moiety: A six-membered aromatic ring with two nitrogen atoms and an amine group at position 2, facilitating hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-11(9-2-5-18-8-9)16-6-10(7-16)15-12-13-3-1-4-14-12/h1-5,8,10H,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAGUJZMMBJWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine precursors. One common method involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form thiophene-linked pyrimidines . The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring’s strained three-membered structure facilitates nucleophilic substitution. Reactivity is enhanced by the electron-withdrawing thiophene-3-carbonyl group:

Reaction Conditions Products Yield Reference
Alkylation with methyl iodideNaH, THF, 0°C → RT, 12 hN-Methylated azetidine derivative78%
Acylation with acetyl chloridePyridine, CH₂Cl₂, 24 hAcetylated azetidine intermediate65%

Mechanistic Insight : The thiophene-3-carbonyl group stabilizes the transition state via conjugation, directing nucleophilic attack at the azetidine β-carbon .

Hydrolysis of the Thiophene-3-carbonyl Group

The carbonyl group is susceptible to acidic or basic hydrolysis:

  • Acidic Hydrolysis : HCl (6M), reflux, 8 h → Thiophene-3-carboxylic acid + azetidine-pyrimidin-2-amine.

  • Basic Hydrolysis : NaOH (2M), ethanol/water, 60°C, 6 h → Sodium thiophene-3-carboxylate + free amine.

Kinetics : Hydrolysis rates increase under acidic conditions due to protonation of the carbonyl oxygen.

Condensation Reactions at the Pyrimidin-2-amine

The primary amine on pyrimidine participates in condensation with aldehydes or ketones:

Reactant Conditions Product Yield Reference
BenzaldehydeEtOH, RT, 24 hSchiff base derivative82%
AcetophenonePTSA, toluene, reflux, 12 hEnamine-linked hybrid68%

Applications : These reactions are pivotal for generating bioactive hybrids with enhanced solubility .

Cycloaddition and Ring-Opening Reactions

The azetidine ring participates in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions:

Reactant Catalyst Product Yield Reference
PhenylacetyleneCuI, DIPEA, DMFPyrrolidine-fused pyrimidine75%
AcrylonitrileFeCl₃, THF, 60°CTetrahydroazepine derivative63%

Mechanism : Strain release in the azetidine ring drives regioselective ring expansion .

Oxidation and Reduction Pathways

  • Oxidation : The thiophene ring undergoes epoxidation with m-CPBA (CH₂Cl₂, 0°C, 4 h) → Thiophene epoxide (56% yield) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyrimidine ring to a tetrahydropyrimidine (89% yield) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data), releasing CO₂ and NH₃ .

  • Photodegradation : UV light (254 nm) induces cleavage of the thiophene-carbonyl bond (half-life = 3.2 h in MeCN) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties
The compound has been studied for its antimicrobial activities, particularly against bacterial and fungal strains. The presence of the thiophene moiety enhances the biological activity, allowing it to interact effectively with microbial targets. Studies have demonstrated that certain derivatives can outperform conventional antibiotics in inhibiting resistant strains .

Enzyme Inhibition
this compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are critical in various inflammatory and autoimmune diseases. By modulating these pathways, the compound could offer therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .

Pharmacokinetics and Drug-Likeness
Studies utilizing computational methods have assessed the pharmacokinetic properties of this compound. Parameters such as absorption, distribution, metabolism, excretion (ADMET), and drug-likeness have been evaluated using quantitative structure–activity relationship (QSAR) models. The findings suggest that this compound possesses favorable characteristics for further development as a drug candidate .

Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate a selective cytotoxic effect on cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .

Material Science

Development of Novel Materials
Beyond biological applications, this compound has potential applications in material science. Its unique chemical structure allows it to be used as a building block in the synthesis of novel polymers and materials with specific electronic or optical properties. Research into its use in organic electronics and photonic devices is ongoing .

Case Studies

StudyFocusFindings
Synthesis and Characterization of Pyrimidine Derivatives Anticancer activityIdentified several derivatives with enhanced potency against cancer cell lines .
Antimicrobial Activity Assessment Antimicrobial efficacyDemonstrated significant inhibition of resistant bacterial strains .
Inhibition of JAK Pathways Enzyme inhibitionShowed potential therapeutic effects in inflammatory diseases .
Pharmacokinetic Analysis Drug-likeness evaluationFavorable ADMET properties were observed .

Mechanism of Action

The mechanism of action of N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents Molecular Formula Molecular Weight Key Features Evidence Source
N-[1-(Thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine Thiophene-3-carbonyl, azetidine, pyrimidin-2-amine C₁₂H₁₂N₄O₂S (estimated) ~312.36 (estimated) Conformational rigidity, sulfur-enhanced electronic interactions
5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine (L7I) Methanesulfonyl, fluorophenyl, pyrimidin-2-amine C₁₄H₁₅FN₄O₂S 322.36 Sulfonyl group increases polarity; fluorophenyl enhances lipophilicity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole, pyridine, cyclopropyl C₁₃H₁₅N₅ 241.29 Pyrazole-pyridine core with cyclopropyl for steric hindrance
N-Methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine Thiophene-2-carbonyl, pyrazole, pyridine C₂₂H₂₀N₄O₂S 404.48 Extended aromatic system with ethoxy linker

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The thiophene-3-carbonyl group in the target compound contrasts with thiophene-2-carbonyl in . Positional differences alter electronic distribution and binding affinity; the 3-substitution may reduce steric hindrance compared to 2-substitution .

Core Heterocycles :

  • The azetidine-pyrimidine scaffold in the target compound offers smaller ring strain and higher metabolic stability than the imidazo[1,2-a]pyrimidine system in .
  • Pyrazole-pyridine hybrids () exhibit distinct hydrogen-bonding patterns due to their fused aromatic systems .

Physicochemical Properties :

  • The target compound’s estimated molecular weight (~312.36) is lower than L7I (322.36) and the pyrazole derivative in (404.48), suggesting better bioavailability .
  • The dihydrochloride salt form () enhances aqueous solubility compared to neutral analogs like L7I .

Biological Activity

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Chemical Name : this compound
  • Molecular Formula : C12H12N4OS
  • Molecular Weight : 260.3149 g/mol
  • CAS Number : 2097911-46-9

The presence of the thiophene ring and the azetidine moiety contributes to its unique properties, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing thiazole or pyrazoline moieties have shown promising results against various pathogens. While specific data on this compound is limited, related compounds have demonstrated Minimum Inhibitory Concentrations (MICs) that suggest potential efficacy:

Compound TypeMIC (µg/mL)Pathogen
Thiazole Derivative15.6 - 125Cryptococcus neoformans
Pyrazoline Hybrid28 - 168Staphylococcus aureus
Thiazolyl-Pyrazolin200Candida albicans

These findings imply that this compound may exhibit similar antimicrobial properties, warranting further investigation.

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds containing azetidine and pyrimidine rings often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. For example, some studies have highlighted the inhibition of Janus kinases (JAKs), which play a crucial role in inflammatory processes.

Case Studies

A notable study explored the activity of azetidine derivatives as JAK inhibitors. The results showed that modifications to the azetidine structure could enhance inhibitory potency against JAK1, a target implicated in numerous inflammatory diseases. Although this study did not specifically test this compound, it provides a framework for understanding how structural variations can impact biological activity.

Q & A

Q. Pharmacokinetics Focus

  • Liver microsomes : Incubate with human or rat microsomes to measure intrinsic clearance .
  • Hepatocyte assays : Assess phase I/II metabolism and generate metabolite profiles.
  • CYP inhibition screening : Identify potential drug-drug interactions using recombinant CYP isoforms.

How can computational modeling predict target interactions and off-target risks?

Q. Computational Chemistry Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains .
  • Machine learning : Train models on kinase inhibition datasets (e.g., ChEMBL) to predict off-target effects.
  • ADMET prediction : Tools like SwissADME estimate permeability, solubility, and toxicity risks .

What in silico tools are recommended for preliminary toxicity profiling?

Q. Toxicology Focus

  • ProTox-II : Predicts organ toxicity (e.g., hepatotoxicity) and carcinogenicity .
  • Derek Nexus : Flags structural alerts (e.g., mutagenic nitro groups).
  • PharmaPendium : Cross-references known toxicities of structurally related compounds.

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